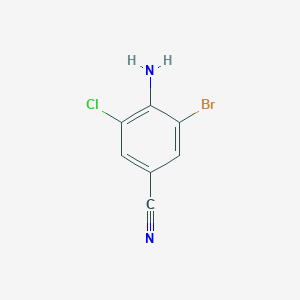

4-Amino-3-bromo-5-chlorobenzonitrile

Beschreibung

Contextualization within Halogenated Benzonitrile (B105546) Derivatives Research

Halogenated benzonitriles represent a class of organic compounds that are extensively studied due to their wide range of applications. These compounds are characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile group (-C≡N). The introduction of halogens to the benzonitrile scaffold can significantly alter the electronic properties, reactivity, and biological activity of the molecule.

Research into halogenated benzonitriles has a historical basis, with early developments focusing on their synthesis for industrial applications. For instance, the direct halogenation of benzonitrile at high temperatures was an early method to produce compounds like pentachlorobenzonitrile. google.com Modern synthetic strategies, however, have evolved to allow for more precise and selective halogenation, including the synthesis of specifically substituted compounds like 4-Amino-3-bromo-5-chlorobenzonitrile.

The general class of halogenated benzonitriles serves as crucial precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. Their derivatives have shown potential as herbicides and fungicides by disrupting enzymatic pathways in target organisms.

Significance of Functional Groups in this compound for Academic Inquiry

The unique chemical behavior and potential applications of this compound are intrinsically linked to its four distinct functional groups: an amino group (-NH2), a bromo group (-Br), a chloro group (-Cl), and a nitrile group (-C≡N).

Amino Group (-NH2): The amino group is a fundamental functional group in medicinal chemistry. It can act as a hydrogen bond donor and acceptor, influencing the binding of a molecule to biological targets. Furthermore, the amino group can serve as a key synthetic handle for further molecular modifications.

Bromo (-Br) and Chloro (-Cl) Groups: The presence of both bromine and chlorine atoms on the aromatic ring significantly influences the molecule's properties. Halogens are known to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates. The electron-withdrawing nature of these halogens also activates the benzene ring towards certain chemical reactions. Specifically, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, a powerful tool in modern organic synthesis for creating complex molecules.

Nitrile Group (-C≡N): The nitrile group is a versatile functional group in organic chemistry. It is a strong electron-withdrawing group, which further influences the reactivity of the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic compounds. In the context of medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its target.

The specific arrangement of these functional groups on the benzene ring of this compound creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel and complex molecules with potential biological activity.

Overview of Key Research Domains for this compound

The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with potential applications in several research domains.

Medicinal Chemistry: A significant area of research for this compound is in drug discovery. For instance, a US patent application (US20060287287A1) details the use of this compound as a crucial intermediate in the synthesis of aminoacetamide acyl guanidines. google.com These synthesized compounds are described as inhibitors of β-secretase, an enzyme implicated in the production of β-amyloid peptide, which is a hallmark of Alzheimer's disease. google.com This highlights the potential of this compound as a scaffold for developing therapeutics for neurodegenerative disorders.

Agrochemical Research: While specific studies detailing the direct use of this compound in agrochemicals are not prevalent in the public domain, the broader class of halogenated benzonitriles is known for its application in this field. The structural motifs present in this compound are found in various herbicides and fungicides. Therefore, it is plausible that this compound is explored as a building block for the synthesis of new agrochemical candidates.

Materials Science: The application of halogenated aromatic compounds in materials science is an emerging area. While direct research on this compound in this field is not widely reported, related compounds are investigated for their potential use in creating novel materials with specific properties.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 201857-39-8 | chemicalbook.com |

| Molecular Formula | C₇H₄BrClN₂ | chemicalbook.com |

| Molecular Weight | 231.48 g/mol | chemicalbook.com |

| Appearance | White solid | chemicalbook.com |

Synthesis of this compound

A documented synthetic route to this compound starts from 3-chloro-4-aminobenzonitrile. chemicalbook.com

Reaction Scheme:

Procedure:

To a solution of 3-chloro-4-aminobenzonitrile (5 g, 32.9 mmol) in methanol (B129727) (80 mL), bromine (5.3 g, 33.1 mmol) dissolved in methanol (20 mL) is added dropwise. The reaction mixture is stirred for 1.5 hours. The solvent is then removed under reduced pressure, and the resulting solid is dried in a vacuum to yield this compound as a white solid. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAYUALQDNDXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571646 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201857-39-8 | |

| Record name | 4-Amino-3-bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Amino 3 Bromo 5 Chlorobenzonitrile

Established Synthetic Routes to 4-Amino-3-bromo-5-chlorobenzonitrile

Established routes to this polysubstituted benzonitrile (B105546) often rely on building upon a pre-existing benzonitrile core, leveraging the directing effects of the substituents to achieve the desired isomer.

A primary method for synthesizing this compound involves the direct electrophilic bromination of a suitable precursor. chemicalbook.com A documented approach starts with 4-amino-3-chlorobenzonitrile (B1332060). In this reaction, the potent activating and ortho, para-directing effects of the amino group at the C4 position guide the incoming bromine atom to the C5 position, which is ortho to the amine and vacant.

A typical procedure involves dissolving 4-amino-3-chlorobenzonitrile in methanol (B129727), followed by the dropwise addition of bromine, also in methanol. chemicalbook.com The reaction is generally stirred for a couple of hours to ensure completion. chemicalbook.com The final product is then isolated after removing the solvent and drying the resulting solid. chemicalbook.com

Table 1: Reaction Details for the Bromination of 4-Amino-3-chlorobenzonitrile chemicalbook.com

| Parameter | Details |

|---|---|

| Starting Material | 4-Amino-3-chlorobenzonitrile |

| Reagent | Bromine (Br₂) |

| Solvent | Methanol (MeOH) |

| Reaction Time | 1.5 hours |

| Product | this compound |

Multi-step syntheses provide an alternative pathway, offering flexibility in the introduction of functional groups and control over regiochemistry. These routes can be necessary when direct methods are inefficient or lead to undesired isomers. A plausible multi-step sequence could involve the following transformations:

Chlorination of a Precursor: The synthesis can begin with a simpler benzonitrile, such as 4-aminobenzonitrile. This starting material can be chlorinated using an agent like N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) at elevated temperatures to produce 4-amino-3-chlorobenzonitrile.

Protection-Bromination-Deprotection: To avoid side reactions and ensure specific regioselectivity, a protection strategy can be employed. For the synthesis of a similar isomer, 2-amino-5-bromo-4-chlorobenzonitrile, the amino group of the precursor is first protected, for instance with (2-methoxyethoxy)methyl chloride (MEMCl). The protected intermediate then undergoes bromination using a reagent like N-bromosuccinimide (NBS). Following the successful introduction of the bromine atom, the protecting group is removed, often through acidic hydrolysis, to yield the final product.

Sandmeyer Reaction: The Sandmeyer reaction offers another versatile multi-step approach. This reaction can be used to introduce either the bromo or the cyano group onto the aromatic ring. chemicalbook.com For instance, an appropriately substituted aniline (B41778) can be diazotized using sodium nitrite (B80452) and hydrochloric acid. chemicalbook.com The resulting diazonium salt is then treated with copper(I) bromide or copper(I) cyanide to install the respective bromo or cyano group. chemicalbook.com

Reduction of a Nitro Group: In some synthetic schemes, an amino group is introduced at a late stage by reducing a nitro group. A common method for this transformation is the use of stannous chloride (SnCl₂) in concentrated hydrochloric acid. google.com

Advanced Synthetic Strategies for this compound and its Derivatives

The primary challenge in synthesizing this compound is achieving the correct substitution pattern (regioselectivity) on the benzene (B151609) ring. The directing effects of the existing substituents are paramount. The amino group is a strongly activating ortho-, para-director, while the chloro and cyano groups are deactivating and meta-directing.

In the synthesis starting from 4-amino-3-chlorobenzonitrile, the powerful ortho-directing influence of the C4-amino group successfully directs the incoming electrophile (bromine) to the open C5 position. chemicalbook.com However, if one were to start with a different isomer, such as 4-amino-5-chlorobenzonitrile, the challenge would be to introduce bromine at the C3 position while the C5 position is already occupied.

Solutions to these regiochemical challenges often involve:

Choice of Substrate: Selecting a starting material where the inherent directing effects of the substituents naturally lead to the desired product is the most straightforward solution. chemicalbook.com

Use of Protecting Groups: As seen in the synthesis of related isomers, temporarily protecting a reactive functional group like an amine can alter its directing influence or prevent unwanted side reactions, allowing for controlled substitution at other positions.

Varying Reaction Conditions: Regiochemical outcomes can sometimes be controlled by modifying reaction conditions such as temperature, solvent, and the specific reagent used. rsc.org The choice between a harsh electrophile like Br₂ and a milder one like NBS can influence which position is substituted. researchgate.net

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. researchgate.net

For the bromination of 4-amino-3-chlorobenzonitrile, the published procedure specifies a particular set of conditions that were likely determined through optimization. chemicalbook.com

Table 2: Optimized Parameters for this compound Synthesis chemicalbook.com

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Solvent | Methanol | Provides good solubility for the reactants and facilitates the reaction. |

| Temperature | Not specified (likely ambient) | Controlled temperature prevents over-bromination or side reactions. |

| Reagent Stoichiometry | Near-equimolar amounts of substrate and bromine | Using a slight excess of bromine ensures full conversion of the starting material without leading to significant waste or side products. |

| Reaction Time | 1.5 hours | Sufficient time for the reaction to proceed to completion without significant product degradation. |

General optimization strategies in related syntheses often involve screening various solvents, bases, catalysts, and temperature profiles to find the ideal balance for reaction rate and selectivity. researchgate.netresearchgate.net

Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is dictated by its three functional groups: the amino (-NH₂), bromo (-Br), and cyano (-C≡N) groups. cymitquimica.com

Amino Group: The nucleophilic amino group can undergo a variety of reactions. It can be acylated, alkylated, or diazotized to form a diazonium salt, which is a versatile intermediate for introducing other functional groups. cymitquimica.com In reactions with ynones, the amino group of similar aminobenzonitriles can act as a nucleophile in aza-Michael additions, leading to the formation of complex heterocyclic structures like quinolines. cardiff.ac.uk

Bromo Group: The bromine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution or, more commonly, a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). cymitquimica.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex derivatives.

Cyano Group: The nitrile group is also highly versatile. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reducing agents like lithium aluminum hydride. cymitquimica.com

These reactive sites make this compound a valuable building block for the synthesis of more complex molecules in various fields of chemical research.

Nucleophilic Substitution Reactions Involving this compound

The aromatic ring of this compound is substituted with two halogen atoms, bromine and chlorine, which can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. These reactions are facilitated by the presence of the electron-withdrawing cyano (–CN) group, which helps to stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack.

The bromine and chlorine atoms can potentially be replaced by various nucleophiles, such as amines or alkoxides. In analogous systems like 4-bromo-5-nitrophthalonitrile, studies have shown that both bromine and nitro groups can be displaced by phenoxide nucleophiles. The reaction of 4-bromo-5-nitrophthalonitrile with a phenoxide in the presence of potassium carbonate proceeds via nucleophilic substitution to yield a bis-phenoxy product. This suggests that under similar conditions, a nucleophile could attack the positions bearing the halogen atoms in this compound. The relative reactivity of the C-Br versus the C-Cl bond towards nucleophilic attack would depend on the specific reaction conditions and the nature of the incoming nucleophile.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product |

| Phenoxide | Sodium Phenoxide | 4-Amino-3-chloro-5-phenoxybenzonitrile or 4-Amino-3-bromo-5-phenoxybenzonitrile |

| Amine | Ammonia | 3,4-Diamino-5-chlorobenzonitrile or 3,4-Diamino-5-bromobenzonitrile |

| Alkoxide | Sodium Methoxide | 4-Amino-3-chloro-5-methoxybenzonitrile or 4-Amino-3-bromo-5-methoxybenzonitrile |

Electrophilic Substitution Reactions on the Aromatic Ring of this compound

The aromatic ring in this compound is heavily substituted, making further electrophilic aromatic substitution challenging due to steric hindrance and the complex electronic effects of the existing substituents. The amino group (–NH₂) is a strongly activating and ortho-, para-directing group. However, both ortho positions are occupied by halogen atoms, and the para position is occupied by the nitrile group.

The most pertinent electrophilic substitution reaction is the one used to synthesize the title compound itself. The synthesis involves the direct bromination of a precursor, 4-amino-3-chlorobenzonitrile. In this reaction, the amino group directs the incoming bromine electrophile to the vacant ortho position (C5). The reaction proceeds by treating 4-amino-3-chlorobenzonitrile with bromine in a solvent like methanol.

Table 2: Synthesis of this compound via Electrophilic Bromination

| Starting Material | Reagent | Solvent | Reaction Time | Product |

| 4-Amino-3-chlorobenzonitrile | Bromine (Br₂) | Methanol | 1.5 hours | This compound |

This synthesis highlights the powerful directing effect of the amino group, which overrides the deactivating effects of the chloro and cyano substituents to facilitate the selective installation of the bromine atom.

Reduction and Oxidation Chemistry of this compound

The chemistry of this compound is also defined by the reduction and oxidation reactions of its nitrile and amino functional groups.

Reduction Reactions:

Nitrile Group: The nitrile group is susceptible to reduction. It can be reduced to a primary amine (aminomethyl group), yielding a benzylamine (B48309) derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂ over a palladium catalyst).

Nitro Group Precursors: In the synthesis of related aminobenzonitriles, the reduction of a nitro group to an amino group is a common step. For instance, 2-chloro-4-nitrobenzonitrile (B1360291) can be reduced to 4-amino-2-chlorobenzonitrile (B1265742) using stannous chloride (SnCl₂) in concentrated hydrochloric acid with a yield of 96%.

Oxidation and Related Reactions:

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid.

Amino Group: The amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium intermediate is highly versatile and can be substituted in subsequent steps, such as in the Sandmeyer reaction, to introduce a variety of other functional groups.

Table 3: Summary of Potential Reduction and Oxidation Reactions

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Nitrile (–CN) | Reduction | H₂/Pd, LiAlH₄ | Aminomethyl (–CH₂NH₂) |

| Nitrile (–CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (–COOH) |

| Amino (–NH₂) | Diazotization | NaNO₂, HCl | Diazonium Salt (–N₂⁺Cl⁻) |

Cross-Coupling Reactions Utilizing this compound as a Substrate

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are powerful tools for forming carbon-carbon bonds. The molecule possesses two different halogen substituents, C-Br and C-Cl, which offer opportunities for selective or sequential couplings.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This difference in reactivity allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for further functionalization. Efficient cross-coupling of bromo-substituted heterocyclic compounds has been demonstrated using palladium catalysts like Pd(dppf)Cl₂ with a suitable base and a boronic acid or ester coupling partner in a Suzuki reaction.

Table 4: Hypothetical Selective Suzuki Cross-Coupling Reaction

| Component | Example | Role |

| Substrate | This compound | Aryl halide |

| Coupling Partner | Phenylboronic Acid | Nucleophilic partner |

| Catalyst | Pd(dppf)Cl₂ | Facilitates oxidative addition/reductive elimination cycle |

| Base | K₂CO₃ or Ag₂CO₃ | Activates boronic acid |

| Solvent | Acetonitrile (MeCN) or Dioxane | Reaction medium |

| Expected Product | 4-Amino-5-chloro-3-phenylbenzonitrile | C-C coupled product |

By carefully tuning the reaction conditions (catalyst, ligand, temperature), chemists can control the reaction to favor mono-arylation at the bromine position.

Mechanistic Investigations of Competing Reaction Pathways in this compound Transformations

The diverse functional groups on the this compound ring lead to several potential competing reaction pathways, the outcomes of which are dictated by the choice of reagents and reaction conditions.

Competition in Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a primary competition exists between the substitution of the bromo and chloro groups. While the C-Br bond is weaker, the electronegativity of chlorine can sometimes make the adjacent carbon more electrophilic. Studies on related molecules like 4-bromo-5-nitrophthalonitrile have shown that reaction times can influence selectivity; shorter reaction times may favor substitution of one group, while longer times can lead to di-substitution. The presence of the strongly activating nitro group in that example is crucial for the reaction to proceed, indicating that the electronic nature of the ring is a key factor.

Competition in Cross-Coupling Reactions: The most significant competition in metal-catalyzed reactions is between the C-Br and C-Cl bonds. The greater reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle allows for selective functionalization. This chemoselectivity is a cornerstone of modern organic synthesis, enabling the stepwise construction of complex molecules by first reacting the C-Br bond, followed by a second, typically more forcing, cross-coupling reaction at the C-Cl site.

Electrophilic vs. Nucleophilic Attack: The molecule presents a dichotomous electronic character. The electron-donating amino group activates the ring towards electrophilic attack, while the electron-withdrawing cyano and halogen groups deactivate the ring but enable nucleophilic aromatic substitution. Therefore, the choice between an electrophilic reagent (e.g., Br⁺) and a nucleophilic one (e.g., RO⁻) will determine the course of the reaction entirely. An electrophile will target the electronically richest available position as directed by the amine, whereas a nucleophile will attack the electron-poor carbons bearing the halogen leaving groups.

Computational Chemistry and Theoretical Studies on 4 Amino 3 Bromo 5 Chlorobenzonitrile

Quantum Chemical Calculations of 4-Amino-3-bromo-5-chlorobenzonitrile

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of this compound at the atomic level.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in determining the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. For substituted benzonitrile (B105546) compounds, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve results that correlate well with experimental data. researchgate.net

The geometry of the benzonitrile ring is influenced by its various substituents. In this compound, the amino (-NH2), bromo (-Br), chloro (-Cl), and cyano (-CN) groups attached to the benzene (B151609) ring dictate its planarity and the precise spatial arrangement of its atoms. The electron-donating nature of the amino group and the electron-withdrawing properties of the halogen and nitrile groups create a unique electronic environment that affects the bond parameters. Computational studies on similar molecules, like 4-bromo-3-methylbenzonitrile (B1271910), have shown that calculated bond lengths may be slightly longer than experimental values due to the influence of substituents. researchgate.net

Table 1: Predicted Geometrical Parameters for Substituted Benzonitriles using DFT Note: This table is illustrative of typical data obtained from DFT calculations for similar compounds, as specific data for this compound is not publicly available.

| Parameter | Bond/Angle | Typical Calculated Value (B3LYP) |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| Bond Length | C-CN | 1.45 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | C-NH2 | 1.38 Å |

| Bond Angle | C-C-Br | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) in this compound

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

In molecules like this compound, the HOMO is typically delocalized over the amino group and the benzene ring, reflecting the electron-donating nature of these regions. Conversely, the LUMO is often centered on the electron-withdrawing cyano group and the aromatic ring. The energy of the HOMO-LUMO gap helps to quantify the charge transfer interactions that can occur within the molecule. researchgate.net For a related compound, 4-amino-2-chlorobenzonitrile (B1265742), the HOMO-LUMO gap has been computationally determined, providing insight into its electronic properties. researchgate.net

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a Similar Compound (4-amino-2-chlorobenzonitrile) Source: Data derived from computational studies on analogous compounds. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.45 |

Electrostatic Potential Surface Analysis for Reactivity Prediction in this compound

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atom of the amino group and the cyano group, as well as the halogen atoms, due to the presence of lone pairs of electrons. These sites are potential centers for electrophilic interaction. The hydrogen atoms of the amino group and the regions near the ring carbons would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets.

Spectroscopic Property Predictions via Computational Methods for this compound

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that can be compared with experimental data for structural confirmation. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of vibrational modes.

For complex molecules like this compound, the vibrational spectrum is characterized by modes corresponding to the stretching and bending of its various functional groups. Key vibrational frequencies would include:

N-H stretching from the amino group.

C≡N stretching from the nitrile group.

C-C stretching within the aromatic ring.

C-H bending modes.

C-Br and C-Cl stretching modes.

Theoretical studies on similar molecules like 4-bromo-3-methylbenzonitrile have demonstrated good agreement between scaled theoretical wavenumbers and experimental FT-IR and FT-Raman spectra. researchgate.net This predictive power is invaluable for identifying and characterizing new compounds.

Reaction Mechanism Modeling for this compound and its Derivatives

Computational chemistry can be used to model reaction mechanisms, providing insights into transition states, activation energies, and reaction pathways. A known synthesis method for this compound involves the bromination of 4-Amino-3-chlorobenzonitrile (B1332060). chemicalbook.com

The reaction proceeds as follows: 4-Amino-3-chlorobenzonitrile is treated with bromine in a solvent like methanol (B129727). chemicalbook.com The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked by the cyano group and one ortho position is occupied by chlorine, the bromine atom is directed to the other ortho position (position 5), yielding the desired product. chemicalbook.com

Computational modeling of this electrophilic aromatic substitution could elucidate the structure of the intermediate sigma complex and the transition state energies involved, confirming the regioselectivity of the reaction. Furthermore, modeling can predict the reactivity of derivatives in subsequent reactions, such as nucleophilic substitution of the halogens or reduction of the nitrile group.

Spectroscopic Characterization and Elucidation of 4 Amino 3 Bromo 5 Chlorobenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Amino-3-bromo-5-chlorobenzonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry, offering unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the elucidation of the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, the aromatic region is of particular interest. The benzene (B151609) ring is substituted with four different groups: an amino (-NH₂), a bromo (-Br), a chloro (-Cl), and a cyano (-CN) group. This substitution pattern leaves two hydrogen atoms on the aromatic ring. The specific positions of these protons relative to the electron-donating amino group and the electron-withdrawing halogen and nitrile substituents will dictate their chemical shifts (δ), which are measured in parts per million (ppm).

One available data source indicates the ¹H NMR spectrum of a compound identified as 3-Chloro-4-amino-5-bromobenzonitrile, which is an isomer of the target compound, was recorded in methanol-d₄ (CD₃OD). It showed two singlets in the aromatic region at δ 7.63 and δ 7.75. chemicalbook.com However, for this compound, one would expect two aromatic protons. Due to the unsymmetrical nature of the substitution, these protons would likely appear as distinct signals, potentially as singlets or narrow doublets depending on the magnitude of the long-range coupling between them. The amino group protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the nitrile group. The chemical shifts of the aromatic carbons are influenced by the nature of the directly attached substituent.

The carbon atom of the nitrile group (-CN) typically resonates in the range of 115-125 ppm.

The carbons bearing the halogen atoms (C-Br and C-Cl) will have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens.

The carbon atom attached to the amino group (C-NH₂) will be shifted upfield compared to the unsubstituted benzene due to the electron-donating nature of the amino group.

The remaining two aromatic carbons, bonded to hydrogen, will also have distinct chemical shifts based on their position relative to the various substituents.

A comprehensive analysis of both ¹H and ¹³C NMR spectra, including techniques like 2D NMR (e.g., COSY, HSQC, HMBC), would be required for an unambiguous assignment of all proton and carbon signals and to definitively confirm the substitution pattern of this compound.

Interactive Data Table: Predicted NMR Data

Note: The following table is based on general principles of NMR spectroscopy and data for related compounds, as specific experimental data for this compound is not widely available. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.5 - 8.0 | Singlet/Doublet | Aromatic CH |

| ¹H | ~ 7.5 - 8.0 | Singlet/Doublet | Aromatic CH |

| ¹H | ~ 4.0 - 6.0 | Broad Singlet | -NH₂ |

| ¹³C | ~ 115 - 125 | Singlet | -CN |

| ¹³C | ~ 140 - 155 | Singlet | C-NH₂ |

| ¹³C | ~ 110 - 125 | Singlet | C-Br |

| ¹³C | ~ 125 - 140 | Singlet | C-Cl |

| ¹³C | ~ 100 - 115 | Singlet | C-CN |

| ¹³C | ~ 130 - 145 | Singlet | Aromatic CH |

| ¹³C | ~ 130 - 145 | Singlet | Aromatic CH |

Mass Spectrometry (MS) Applications in Structural Confirmation of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound (C₇H₄BrClN₂), the calculated molecular weight is approximately 231.48 g/mol . chemicalbook.com A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Chlorine also has two common isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. The combination of these isotopic abundances will result in a characteristic cluster of peaks for the molecular ion (M⁺), M+2, and M+4, which is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

One source reports protonated molecular ion peaks (MH⁺) at m/z 230.97 and 232.97. chemicalbook.com This corresponds to the molecule gaining a proton, a common occurrence in soft ionization techniques like electrospray ionization (ESI), and the isotopic peak for bromine.

Fragmentation Pattern

In addition to the molecular ion, the mass spectrum will exhibit fragment ions resulting from the cleavage of bonds within the molecule. Common fragmentation pathways for substituted benzonitriles include:

Loss of Halogen: The loss of a bromine or chlorine radical is a common fragmentation pathway for halogenated aromatic compounds.

Loss of HCN: The nitrile group can be eliminated as a molecule of hydrogen cyanide.

Loss of Amino Group: The amino group can be lost through various fragmentation mechanisms.

High-Resolution Mass Spectrometry (HRMS) would be particularly valuable for the structural confirmation of this compound. HRMS can measure the m/z values with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments, thereby distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Expected Mass Spectrometry Data

| Ion | m/z (Nominal) | Description |

| [M]⁺ | 231/233/235 | Molecular ion with isotopic pattern for Br and Cl |

| [M-Br]⁺ | 152/154 | Loss of a bromine atom |

| [M-Cl]⁺ | 196/198 | Loss of a chlorine atom |

| [M-HCN]⁺ | 204/206/208 | Loss of hydrogen cyanide |

Applications of 4 Amino 3 Bromo 5 Chlorobenzonitrile in Organic Synthesis and Materials Science

4-Amino-3-bromo-5-chlorobenzonitrile as a Building Block in Organic Synthesis

The distinct reactivity of its functional groups makes this compound a valuable intermediate in the synthesis of a wide range of organic molecules. The electron-withdrawing nature of the nitrile and halogen groups activates the aromatic ring, while the amino group can be readily transformed, making it a key component for constructing diverse chemical scaffolds.

This compound serves as a foundational scaffold for creating more complex organic structures, particularly active pharmaceutical ingredients (APIs). ossila.com The presence of halogen atoms, specifically the bromo substituent, is particularly advantageous for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the precise formation of carbon-carbon bonds, enabling the attachment of various organic fragments to the benzonitrile (B105546) core.

This capability is crucial in the development of kinase inhibitors, where the benzonitrile moiety can facilitate hydrogen bonding with ATP-binding pockets in enzymes. Similarly, its derivatives are explored in the agrochemical field for creating new herbicides and fungicides. The ability to selectively modify the molecule at its different functional groups allows chemists to systematically alter its structure to optimize biological activity. For instance, related halogenated benzonitriles are used as precursors for antimutagenic drugs, demonstrating the utility of this class of compounds in medicinal chemistry. ossila.com

Table 1: Examples of Complex Molecules Derived from Halogenated Benzonitrile Scaffolds

| Precursor Type | Reaction Type | Resulting Complex Molecule Class | Application Area |

| Halogenated Benzonitrile | Palladium-Catalyzed Cross-Coupling | Substituted Biphenyls | Pharmaceuticals (e.g., Kinase Inhibitors) |

| Halogenated Benzonitrile | Nucleophilic Aromatic Substitution | Ether or Amine Derivatives | Agrochemicals |

| 4-Bromo-3-fluorobenzonitrile | Stille Coupling & Amidine Formation | Bichalcophene Fluorobenzamidines | Antimutagenic Agents |

The vicinal arrangement of the amino and nitrile groups in derivatives of this compound, or the reactivity of the nitrile group itself, provides a direct pathway for the synthesis of various heterocyclic systems. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science.

One key application is in the synthesis of fused ring systems. For example, 2-aminothiophene-3-carbonitriles, which share the aminonitrile functional motif, are used to prepare thieno[2,3-d]pyrimidines. nih.gov This reaction involves the construction of a pyrimidine (B1678525) ring fused to a thiophene (B33073) core. Following a similar logic, this compound can be a precursor to a variety of nitrogen-containing heterocycles through reactions that involve the cyclization of the amino and/or nitrile groups with other reagents. The synthesis of these ring systems is fundamental to the development of new therapeutic agents, as they form the core structure of many existing drugs. nih.gov

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. nih.govnih.gov this compound is an excellent scaffold for building such libraries. nih.gov

Its utility in this field stems from several key features:

A Rigid Core: The benzonitrile ring provides a stable and predictable central structure.

Multiple Diversification Points: The amino, bromo, and chloro groups can be independently reacted to attach a wide variety of different chemical "building blocks." For example, the amino group can be acylated or alkylated, while the halogen atoms can be substituted via cross-coupling reactions.

This multi-point diversity allows for the generation of thousands of unique compounds from a single starting scaffold. nih.gov By systematically varying the substituents at each position, chemists can create a vast chemical space to screen against biological targets, significantly accelerating the identification of new lead compounds for drug development. nih.govnih.gov

Development of Advanced Materials Incorporating this compound

The unique electronic and chemical properties of this compound also make it a valuable component in the design of advanced materials, including specialized polymers and high-performance dyes.

The compound can be incorporated into polymeric structures to impart specific functionalities. A notable application is the creation of functionalized macromolecules, such as modified cellulose. researchgate.net The amino group on the benzonitrile ring can be converted into a diazonium salt. This reactive intermediate can then be coupled onto a polymer backbone, effectively grafting the bromo-chloro-benzonitrile unit onto the macromolecule. This process can be used to create materials with novel properties, such as enhanced thermal stability, flame retardancy (due to the halogen content), or antibacterial activity. researchgate.net

The chromophoric system of benzonitrile derivatives can be extended through chemical synthesis to produce dyes and pigments. The amino group is a key functional handle for creating azo dyes. google.com Through diazotization of the amino group followed by coupling with an appropriate partner (like an aniline (B41778) or naphthol derivative), a wide range of colors can be achieved.

These azo dyes are particularly useful for coloring synthetic hydrophobic fibers, such as polyester, where strong intermolecular forces are required for the dye to adhere. google.com Furthermore, related benzonitrile structures have been used to create advanced functional dyes, such as persistent room-temperature phosphorescent dyes derived from carbazole, which have applications in optical materials and sensing. ossila.com

Table 2: Applications in Dye and Material Production

| Starting Material Type | Reaction | Product Type | Application |

| 4-Amino-bromo-phthalimide derivative | Diazotization & Azo Coupling | Azo Dyestuff | Coloring Polyester Fabric google.com |

| 4-Bromo-3-fluorobenzonitrile | Multi-step synthesis | Phosphorescent Dye | Advanced Optical Materials ossila.com |

| Bromo-containing diazonium salt | Coupling with Cellulose | Functionalized Cellulosic Dye | Textile Printing researchgate.net |

Exploration of Nonlinear Optical (NLO) Properties in this compound-based Materials

Nonlinear optical (NLO) materials are of great interest due to their ability to alter the properties of light, which is crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Organic molecules, in particular, have shown promise for NLO applications due to their high nonlinear coefficients, fast response times, and the flexibility for molecular engineering. rsc.org

The NLO response of an organic molecule is often associated with the presence of both electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino (-NH2) group acts as an electron donor, while the nitrile (-CN) group is a strong electron acceptor. The benzene (B151609) ring provides the necessary π-conjugation to facilitate intramolecular charge transfer from the donor to the acceptor, a key requirement for second-order NLO activity.

Potential in Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

The unique molecular structure of this compound also suggests its potential utility in the fields of liquid crystals and organic light-emitting diodes (OLEDs).

Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The molecules in a liquid crystal can flow like a liquid but maintain a degree of order. The suitability of a molecule for liquid crystal applications is highly dependent on its shape, polarity, and the presence of rigid and flexible parts.

The benzonitrile core of this compound provides a rigid, rod-like shape, which is a common feature of calamitic (rod-shaped) liquid crystals. The planar structure and halogen content of similar compounds, such as 4-Bromo-3-chlorobenzonitrile, have been noted for their suitability in liquid crystal applications. The dipole moment arising from the polar nitrile group is also a critical factor in determining the dielectric anisotropy of a liquid crystal material, which is essential for its response to an electric field in display applications. The amino, bromo, and chloro substituents would further influence the molecule's polarity and its intermolecular interactions, which are key to the formation and stability of liquid crystalline phases.

Organic Light-Emitting Diodes (OLEDs): In the realm of OLEDs, there is a significant research focus on developing new organic materials that can efficiently convert electricity into light. Benzonitrile derivatives have emerged as a promising class of materials for use in OLEDs, particularly as emitters that exhibit thermally activated delayed fluorescence (TADF). researchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLED devices. beilstein-journals.org

The design of TADF molecules often involves connecting electron-donating and electron-accepting moieties to achieve a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. In this compound, the amino group can serve as the donor and the benzonitrile unit as the acceptor. The specific substitution pattern and the presence of halogens would modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn dictates the emission color and the S1-T1 energy gap.

While specific research on this compound in OLEDs has not been reported, the general success of substituted benzonitriles as TADF emitters suggests that it could serve as a valuable building block or a core structure for new OLED materials. Further research into its photophysical properties is warranted to explore this potential.

Table of Properties for Substituted Benzonitriles in OLEDs

| Property | Typical Range for Benzonitrile-based Emitters | Significance |

| Glass Transition Temperature (Tg) | 82–94 °C | Indicates the morphological stability of the amorphous thin film in an OLED. |

| Ionization Potential | 5.8–6.0 eV | Relates to the energy required to remove an electron and affects hole injection. |

| Electron Mobility | 1.5 × 10⁻⁴ to 3 × 10⁻⁴ cm²V⁻¹s⁻¹ | Measures how quickly electrons move through the material, impacting device efficiency. |

| Hole Mobility | 3 × 10⁻⁷ to 1 × 10⁻⁴ cm²V⁻¹s⁻¹ | Measures how quickly holes move through the material, affecting charge balance. |

| External Quantum Efficiency (EQE) in non-doped OLEDs | 1.6 to 5% | Represents the percentage of electrons injected into the device that are converted into photons emitted. |

| Maximum Brightness | 1200 to 22600 cd/m² | The maximum light output of the OLED device. |

Research on 4 Amino 3 Bromo 5 Chlorobenzonitrile in Biological and Agrochemical Contexts

Medicinal Chemistry Applications of 4-Amino-3-bromo-5-chlorobenzonitrile

In medicinal chemistry, the utility of this compound is primarily as a scaffold or key intermediate for creating novel therapeutic agents. lookchem.com Its structural framework is leveraged to synthesize a variety of compounds that are then evaluated for potential pharmacological activities.

Intermediate in Pharmaceutical Compound Synthesis

This compound serves as a crucial starting material or intermediate in the synthesis of diverse pharmaceutical compounds. lookchem.com The presence of multiple reactive sites on the molecule—the amino group, the halogen atoms, and the nitrile group—provides chemists with the flexibility to build more elaborate molecular architectures. The synthesis of this intermediate can be achieved from precursors such as 4-Amino-3-chlorobenzonitrile (B1332060) through bromination. chemicalbook.com Its role as a building block is fundamental in drug discovery, where it is used to generate libraries of new chemical entities for screening and development. lookchem.comossila.com The unique electronic and steric properties conferred by the combination of electron-withdrawing (cyano, chloro, bromo) and electron-donating (amino) groups make it a valuable precursor for targeted drug design.

Investigation of Potential Biological Activities (e.g., Antimicrobial, Anticancer)

Research into the biological profile of compounds derived from the aminobenzonitrile scaffold has shown potential in several therapeutic areas. While specific studies on this compound itself are part of broader research, its analogs have been investigated for significant biological effects. For instance, studies on the closely related compound 4-Amino-3-bromo-5-nitrobenzonitrile have demonstrated notable antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Furthermore, research has highlighted the potential anticancer properties of this class of compounds, with investigations showing that derivatives can induce a dose-dependent decrease in the viability of cancer cell lines. The presence of the amino, bromo, and chloro groups on this compound suggests it is a candidate for similar investigations into its anticancer potential.

| Compound | Investigated Activity | Key Findings | Source |

|---|---|---|---|

| 4-Amino-3-bromo-5-nitrobenzonitrile | Antimicrobial | Showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. | |

| 4-Amino-3-bromo-5-nitrobenzonitrile | Anticancer | Resulted in a dose-dependent decrease in cell viability in breast cancer cell lines. | |

| This compound | Anticancer | Noted for potential anticancer properties, warranting further investigation. |

Studies on Mechanism of Action in Biological Systems for this compound Derivatives

The mechanism of action for derivatives of this compound class is believed to stem from their ability to interact with specific biological targets. For related aminobenzonitriles, the biological effects are attributed to interactions with molecular targets such as enzymes or receptors, which leads to the inhibition or activation of key cellular pathways. The functional groups present on the benzene (B151609) ring are critical to these interactions. They can form various non-covalent bonds, including hydrogen bonding, halogen bonding, and electrostatic interactions, which collectively contribute to the compound's biological activity by modulating the function of target proteins.

Molecular Target Interactions and Pathway Modulation

The specific molecular interactions of this compound derivatives are dictated by their functional groups. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group can act as a hydrogen bond acceptor. The bromine and chlorine atoms can participate in halogen bonding—a specific type of non-covalent interaction that has gained recognition for its importance in ligand-receptor binding. These combined interactions allow derivatives to bind to the active sites of proteins, potentially inhibiting enzyme activity or modulating receptor signaling pathways, which in turn produces a therapeutic effect.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. For this class of compounds, SAR studies involve synthesizing analogs with slight variations in their chemical structure and evaluating how these changes affect biological activity. For example, comparing this compound with its nitro-analog (4-Amino-3-bromo-5-nitrobenzonitrile) reveals how substituting a chloro group for a nitro group can influence its biological profile, such as its anticancer properties. Broader SAR studies on related heterocyclic compounds, such as 4-aminoquinolines, have shown that the type and position of halogen atoms (Cl, Br, I) can be critical for activity against specific biological targets. nih.gov These principles guide medicinal chemists in rationally designing more effective analogs of this compound.

Role of this compound in Agrochemical Development

In addition to its applications in medicinal chemistry, this compound is an important intermediate in the agrochemical industry. lookchem.com It is employed as a precursor in the synthesis of various pesticides and other agrochemicals designed for crop protection and management. lookchem.com The unique substitution pattern of the molecule provides a scaffold for developing new active ingredients with desired herbicidal, insecticidal, or fungicidal properties, contributing to the creation of effective agricultural solutions. lookchem.com

Precursor for Pesticides and Herbicides

While specific, commercialized pesticides or herbicides directly synthesized from this compound are not extensively detailed in publicly available research, its structural framework is characteristic of intermediates used in the synthesis of certain agrochemical classes, particularly triazine herbicides.

The general class of substituted benzonitriles is used in the creation of pesticide molecules. guidechem.com For instance, related compounds like 4-bromo-2-chlorobenzonitrile (B136228) are identified as intermediates for synthetic pesticides. guidechem.com The synthesis pathway for these types of molecules often involves leveraging the nitrile and halogen functionalities for further chemical reactions.

The synthesis of modern herbicides, such as novel picolinic acid derivatives, has been shown to start from structurally similar aminonitriles like 4-amino-3,5,6-trichloro-2-picolinonitrile. mdpi.com In these syntheses, the amino group is a key anchor for building more complex heterocyclic structures, a role that the amino group in this compound could also fulfill.

Derivatives of 1,3,5-triazine (B166579) are a major class of herbicides. nih.gov Their synthesis commonly involves the sequential replacement of chlorine atoms on a cyanuric chloride core with various amino compounds. nih.govnih.gov The amino group on this compound makes it a suitable candidate for introduction into a triazine ring system, a foundational step in creating herbicidally active molecules. This strategic incorporation of a substituted phenyl group can influence the resulting herbicide's spectrum of activity and mode of action.

Development of Fungicides and Insecticides

The development of novel fungicides and insecticides often relies on the synthesis of heterocyclic compounds, for which substituted aminonitriles can serve as key starting materials.

For example, research into new fungicides has explored the synthesis of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines, which have shown significant activity against pathogens like Botrytis cinerea. While not using this compound directly, these syntheses demonstrate that aminophenyl groups are crucial structural motifs for fungicidal activity. The core structure of this compound provides a similar aminophenyl scaffold that could be used to generate analogous pyrimidine-based fungicides.

Furthermore, the broader family of benzonitrile (B105546) derivatives serves as precursors for various bioactive molecules. guidechem.com The nitrile group (C≡N) itself can be chemically transformed into other functional groups like amides or carboxylic acids, which are present in numerous pesticides. The specific halogenation pattern of this compound offers a route to create derivatives with potentially unique biological activities, a key goal in the search for new and effective fungicides and insecticides.

Comparative Analysis with Structural Analogs of 4 Amino 3 Bromo 5 Chlorobenzonitrile

Impact of Halogen Substituent Variation (e.g., Fluoro, Bromo, Chloro, Iodo)

The order of reactivity for benzene (B151609) rings substituted with a single halogen towards electrophilic substitution follows the order of electronegativity: F > Cl > Br > I. The ring with the most electronegative halogen is the most reactive (less deactivated). libretexts.org However, the size of the halogen also impacts the reactivity of the benzene ring, with reactivity decreasing as the halogen size increases. libretexts.org

In the context of 4-Amino-3-bromo-5-chlorobenzonitrile, replacing the bromine or chlorine with other halogens would modulate the ring's electron density and steric profile.

Fluorine: Substituting bromine or chlorine with fluorine would increase the inductive withdrawal of electron density due to fluorine's high electronegativity. This could enhance the electrophilicity of certain positions on the ring. Studies on fluoro-substituted aliphatic nitriles have shown that fluorine substituents can enhance the reactivity of the nitrile group in reactions like the Houben-Hoesch reaction. nih.gov

Iodine: Replacing the halogens with iodine, which is less electronegative but more polarizable, would alter non-covalent interactions. Larger halogen atoms are more effective at forming halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species. acs.org The strength of these interactions generally increases with the size of the halogen atom. acs.org This can significantly influence crystal packing and interactions in solution. nih.govacs.org

The physical properties are also affected by halogen substitution, as seen in a comparison between 4-Amino-3-bromobenzonitrile and 4-Amino-3-chlorobenzonitrile (B1332060).

Table 1: Comparison of Physical Properties of Halogenated Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| 4-Amino-3-bromobenzonitrile | H₂NC₆H₃(Br)CN | 197.03 | 106-110 | 50397-74-5 sigmaaldrich.com |

| 4-Amino-3-chlorobenzonitrile | H₂NC₆H₃(Cl)CN | 152.58 | 102-105 | 21803-75-8 sigmaaldrich.com |

This table is generated based on available data and illustrates the impact of halogen variation on basic physical properties.

Influence of Amino and Nitrile Group Positioning and Modification

The nitrile group (-CN) is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. byjus.com The positioning of these two groups in a para relationship creates a "push-pull" system, where electron density is pushed into the ring by the amino group and pulled by the nitrile group, enhancing the molecule's polarity.

Isomeric Variation: If the amino group were moved to a different position, the molecule's properties would change dramatically. For example, in a hypothetical 2-Amino-3-bromo-5-chlorobenzonitrile, the amino group would be ortho to the nitrile group. This would alter the directing effects for further substitutions and change the intramolecular hydrogen bonding possibilities, affecting solubility and reactivity.

Reactivity in Hydrolysis: Studies on the acid hydrolysis of substituted benzonitriles show a strong dependence on the nature and position of substituents. The rate-determining step can shift depending on the acid concentration and whether the substituent is electron-donating or electron-withdrawing. yu.edu.joresearchgate.net For instance, in the hydrolysis of m-substituted benzonitriles, electron-releasing groups enhance the reaction rate in 10.0 M sulfuric acid, while electron-withdrawing groups enhance it in 18.2 M sulfuric acid. yu.edu.joyu.edu.jo The para-amino group in this compound would be expected to significantly influence its hydrolysis behavior compared to analogs where the amino group is absent or in a different position.

Table 2: Influence of Substituent Position on Reactivity

| Substituent Position | General Effect on Benzene Ring | Influence on Electrophilic Substitution | Example |

|---|---|---|---|

| -NH₂ (para to -CN) | Activating, electron-donating | Directs ortho/para; enhances ring reactivity | 4-Aminobenzonitrile |

| -CN (para to -NH₂) | Deactivating, electron-withdrawing | Directs meta | Benzonitrile (B105546) |

This table provides a generalized overview of substituent effects relevant to the structure of this compound.

Divergence in Applications Based on Substituent Patterns

The specific arrangement of functional groups on the benzonitrile scaffold dictates its utility as a chemical intermediate. Different substitution patterns lead to analogs suited for diverse applications, from pharmaceuticals to materials science.

Intermediates for Biologically Active Molecules: The benzonitrile fragment is present in numerous drugs. nih.gov Substituted aminobenzonitriles are common starting materials for synthesizing more complex heterocyclic structures. For example, 4-amino-3-nitrobenzonitrile (B23877) has been used to prepare 2-anilinobenzimidazole carboxamidines, which have shown in vitro antiparasitic activity. researchgate.net The pattern in this compound, with its amino group and two distinct halogen leaving groups, makes it a versatile precursor for creating libraries of substituted compounds for drug discovery, potentially in areas like kinase inhibitors or other targeted therapies.

Supramolecular Chemistry: Benzonitrile derivatives can be recognized by and form stable complexes with supramolecular macrocycles. nih.gov The ability to form these host-guest complexes is dependent on the electronic and steric properties of the substituents. The specific pattern of halogens and the amino group on this compound would influence its binding affinity with potential hosts, an application relevant in sensing or separation technologies.

Synthesis of Heterocycles: The nitrile group is a versatile functional group that can participate in various cyclization reactions. For instance, benzonitriles can be used in rhodium(II)-catalyzed transannulation reactions to form N-substituted imidazoles. acs.org The electronic nature of the benzonitrile, modulated by its substituents, affects its reactivity in such transformations. The "push-pull" nature of the subject compound could make it a candidate for specific types of cycloaddition or amidation reactions. nih.gov

The unique substitution pattern of this compound, therefore, positions it as a valuable building block, primarily for the synthesis of complex, highly substituted aromatic compounds intended for biological evaluation or materials science research. The combination of a nucleophilic amino center and multiple sites (the halogen positions) susceptible to substitution reactions under different conditions provides significant synthetic flexibility.

Advanced Research Questions and Future Perspectives for 4 Amino 3 Bromo 5 Chlorobenzonitrile

Unexplored Synthetic Pathways for 4-Amino-3-bromo-5-chlorobenzonitrile

The conventional synthesis of this compound typically involves the bromination of 4-Amino-3-chlorobenzonitrile (B1332060). While effective, this method relies on classical electrophilic aromatic substitution, which may present challenges in terms of regioselectivity and the use of stoichiometric brominating agents. The future of synthesizing this and similar molecules lies in the exploration of more advanced and sustainable catalytic methods.

Modern Catalytic Approaches:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. cas.org An unexplored avenue for the synthesis of this compound could involve the photocatalytic halogenation of a suitable aniline (B41778) precursor. researchgate.netmdpi.com This approach could offer higher selectivity and avoid the use of harsh reagents. For instance, a potential pathway could involve the selective photocatalytic bromination of 4-amino-3-chlorobenzonitrile, potentially offering a greener alternative to traditional methods. The development of photocatalytic methods for the selective reduction of nitroaromatics also presents a potential route to aniline derivatives. nih.gov

Nickel-Catalyzed Cyanation: Nickel-catalyzed cross-coupling reactions have gained prominence for the introduction of the nitrile group. rsc.orgmdpi.comrsc.orgacs.org A novel synthetic strategy could involve the nickel-catalyzed cyanation of a corresponding dihalogenated aniline. This would be a significant departure from the current routes that start with a pre-existing nitrile group. The development of air-tolerant nickel catalysts could make such a process more practical and scalable. acs.org

Organometallic Catalysis for Precursor Synthesis: The synthesis of key precursors, such as substituted anilines and benzonitriles, can be significantly advanced through modern organometallic catalysis. sci-hub.sersc.org For example, palladium- or nickel-catalyzed amination of aryl halides offers a versatile method for preparing highly functionalized anilines that could serve as precursors to this compound. acs.org

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Questions |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. | Identification of suitable photocatalysts and reaction conditions for selective halogenation. |

| Nickel-Catalyzed Cyanation | Use of less toxic cyano sources, potential for late-stage functionalization. | Development of efficient nickel catalysts for the cyanation of highly substituted aryl halides. |

| Advanced Precursor Synthesis | Access to a wider range of functionalized starting materials, improved overall efficiency. | Optimization of catalytic systems for the synthesis of polysubstituted anilines and benzonitriles. |

Novel Applications in Emerging Fields for this compound-based Materials

The unique electronic and structural features of this compound make it an attractive building block for the creation of novel materials with tailored properties. While direct applications are still in their infancy, the potential is vast, spanning from organic electronics to functional polymers.

Organic Electronics: The electron-withdrawing nature of the nitrile and halogen substituents, combined with the electron-donating amino group, creates a push-pull electronic structure. This makes derivatives of this compound potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The development of functional polymers from this scaffold could lead to new materials for these applications. nih.govbeilstein-journals.org

Functional Polymers: The amino group provides a convenient handle for polymerization, allowing for the incorporation of the this compound unit into various polymer backbones. nih.govbeilstein-journals.orgmit.edu The resulting polymers could exhibit interesting properties such as flame retardancy, due to the high halogen content, or be used as precursors for carbon-rich materials.

Supramolecular Chemistry: The ability of the nitrile group and halogen atoms to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes this compound a promising candidate for the design of supramolecular assemblies. nih.gov Recent studies have shown the precise recognition of benzonitrile (B105546) derivatives by supramolecular macrocycles, opening up possibilities for creating complex, functional architectures. nih.gov

A table summarizing potential applications is provided below:

| Application Area | Potential Role of this compound Derivatives | Key Research Directions |

| Organic Electronics | As building blocks for charge-transporting or emissive materials. | Synthesis and characterization of novel derivatives and polymers for device fabrication. |

| Functional Polymers | Monomers for flame-retardant polymers or precursors to advanced materials. | Investigation of polymerization methods and characterization of the resulting polymer properties. |

| Supramolecular Chemistry | As tectons for the construction of ordered solid-state structures and functional materials. | Exploration of co-crystallization with other molecules to form novel supramolecular architectures. |

Deeper Mechanistic Understanding of Biological Interactions and Reactivity of this compound Derivatives

A thorough understanding of the reactivity and biological interactions of this compound derivatives is crucial for unlocking their full potential, particularly in medicinal chemistry. Computational chemistry and advanced analytical techniques are poised to play a pivotal role in this endeavor.

Computational Reactivity Analysis: Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound. utexas.eduutexas.edunih.govresearchgate.net Such studies can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. For instance, DFT can be used to understand the C-CN bond activation by transition metal complexes, which is crucial for developing novel catalytic reactions. utexas.eduutexas.eduacs.org The dual descriptor in DFT can be a powerful tool to predict the reactivity of the molecule towards nucleophilic or electrophilic attack. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. inlibrary.uznih.govoup.com By developing QSAR models for halogenated aromatic compounds, it may be possible to predict the biological effects of new derivatives before they are synthesized, thereby accelerating the drug discovery process. oup.comnih.gov

In Silico Screening and Docking: Molecular docking simulations can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. doaj.orgnih.govresearchgate.net This in silico screening approach can help identify promising candidates for further experimental investigation. doaj.orgnih.gov

The following table outlines key areas for mechanistic investigation:

| Research Area | Methodology | Expected Insights |

| Reactivity Analysis | Density Functional Theory (DFT) | Prediction of reaction pathways, understanding of electronic effects of substituents. |

| Biological Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) | Identification of key structural features for desired biological effects. |

| Target Interaction | Molecular Docking and Simulation | Prediction of binding modes and affinities to biological macromolecules. |

Predictive Modeling and Machine Learning in this compound Research

The integration of predictive modeling and machine learning is set to revolutionize chemical research by enabling faster and more accurate predictions of molecular properties and reaction outcomes. parssilico.comemergentmind.comnih.govmalvernpanalytical.commdpi.com

Predicting Synthetic Routes: AI and machine learning algorithms can be trained on vast datasets of chemical reactions to predict plausible synthetic routes for complex molecules like this compound and its derivatives. cas.orgnih.govdrugtargetreview.comacs.org These tools can help chemists design more efficient and novel synthetic strategies.

Property Prediction: Machine learning models can be developed to predict a wide range of physicochemical and biological properties for new derivatives of this compound. parssilico.comemergentmind.comnih.gov This includes properties relevant to drug discovery, such as solubility and toxicity, as well as properties relevant to materials science.

Accelerating Discovery Cycles: By integrating predictive modeling into the research workflow, the design-make-test-analyze cycle can be significantly accelerated. nih.gov This allows for a more rapid exploration of the chemical space around this compound, leading to the faster discovery of new compounds with desired properties.

The table below highlights the potential impact of predictive modeling:

| Application of Predictive Modeling | Potential Impact | Key Challenges |

| Synthetic Route Prediction | More efficient and innovative synthesis design. | Requires large and diverse datasets of chemical reactions for training. |

| Molecular Property Prediction | Faster screening of virtual libraries, reducing experimental costs. | Accuracy of predictions depends on the quality of the training data and the complexity of the model. |

| Integrated Discovery Platforms | Streamlined and accelerated research and development pipelines. | Integration of different models and experimental data into a seamless workflow. |

Q & A

Q. What synthetic strategies are optimal for introducing amino, bromo, and chloro substituents regioselectively in benzonitrile derivatives?

The synthesis of 4-amino-3-bromo-5-chlorobenzonitrile requires sequential functionalization of the benzene ring. A common approach involves:

- Nitration followed by reduction : Introduce a nitro group at the desired position (e.g., para to the nitrile), reduce it to an amino group, and then perform halogenation (bromination/chlorination) using directing groups.

- Halogenation control : Bromine and chlorine can be introduced via electrophilic substitution, leveraging the nitrile group’s meta-directing effect. Steric and electronic effects of existing substituents (e.g., amino groups) influence regioselectivity .

- Protection-deprotection : Protect the amino group during halogenation to prevent side reactions. For example, acetylation before bromination ensures selective substitution at the 3-position .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Infrared (IR) spectroscopy : Confirm the presence of nitrile (~2220 cm⁻¹), amino (~3300–3500 cm⁻¹), and C-Br/C-Cl bonds (500–800 cm⁻¹). Compare with analogs like 4-Amino-3-chloro-5-nitrobenzamide for functional group verification .

- Mass spectrometry (MS) : Use high-resolution MS to identify the molecular ion peak (expected m/z ~229–231 for C₇H₄BrClN₂) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- NMR : ¹H NMR resolves aromatic protons (e.g., coupling patterns between substituents), while ¹³C NMR identifies carbon environments (e.g., nitrile at ~115 ppm) .

Q. How do the electron-withdrawing/donating properties of substituents influence the reactivity of this compound?

- Nitrile group : Strong electron-withdrawing effect directs electrophilic substitution to meta positions.

- Amino group : Electron-donating via resonance, activating the ring for reactions like diazotization or nucleophilic substitution.

- Halogens (Br/Cl) : Electron-withdrawing inductively but weakly donating via resonance, creating regioselective reactivity. For example, bromine at the 3-position may stabilize intermediates in Suzuki couplings .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reaction pathways of this compound?

- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for halogenated systems. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects .

- Reactivity insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group’s lone pairs may dominate frontier molecular orbitals, influencing cross-coupling reactions .

- Validation : Compare computed IR spectra (e.g., nitrile stretching frequencies) with experimental data to refine models .

Q. How does substitution pattern (e.g., bromo vs. chloro) affect bioactivity in benzonitrile derivatives?

- Comparative studies : Analogous compounds like 4-Amino-3-bromo-5-nitrobenzamide show antimicrobial activity due to nitro group electron deficiency. Replacing nitro with chloro alters solubility and target binding.